7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one is an organic compound with significant interest in medicinal chemistry due to its potential biological activity. It is classified as a pyrrolo-pyrimidine derivative, which encompasses a fused bicyclic structure that plays a crucial role in various pharmacological applications. The compound is characterized by its unique molecular formula and a molecular weight of 211.22 g/mol .
The synthesis of 7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may utilize phenyl-substituted pyrimidines and suitable reagents to facilitate the formation of the pyrrolo-pyrimidine core. The reaction conditions often involve heating and the use of solvents like ethanol or dimethylformamide to enhance yield and purity.
A generalized synthetic route might include:
These methods are adaptable based on available starting materials and desired derivatives .
The molecular structure of 7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one can be represented using various notations:
The compound appears as a solid powder at room temperature and exhibits distinct optical properties due to its conjugated system, which can be analyzed using spectroscopic methods such as UV-Vis and NMR spectroscopy .
7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one can participate in various chemical reactions due to its functional groups:
These reactions are facilitated by the compound's electronic properties and steric factors associated with its molecular structure .
The mechanism of action of 7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one is primarily attributed to its interaction with biological targets such as enzymes or receptors involved in cellular signaling pathways. The pyrrolo-pyrimidine core is known for its ability to modulate biological activities by inhibiting or activating specific molecular targets.
For instance:
Research into its biological effects is ongoing, focusing on its potential therapeutic applications in oncology and other fields .
The physical properties of 7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one include:
The chemical properties include stability under ambient conditions but may degrade under strong acidic or basic environments. Its reactivity profile makes it a candidate for further functionalization in synthetic organic chemistry .
The applications of 7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one span several scientific fields:
The construction of the pyrrolo[3,2-d]pyrimidin-4-one core relies on strategic annulation methodologies, with two dominant retrosynthetic approaches identified. Approach A employs substituted pyrimidines as starting materials, where the pyrrole ring is formed through cyclization reactions. For example, 7-nitro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one serves as a key precursor, synthesized via chlorination of nitro-substituted intermediates using phosphorus(V) oxychloride under reflux conditions. This method, however, suffers from inconsistent yields (50–70%) and requires pre-installation of substituents prior to ring formation, limiting late-stage diversification [5].
Approach B prioritizes late-stage functionalization by constructing the core first. A prominent example involves the one-pot, three-component reaction of 4-hydroxycoumarin, arylglyoxals, and 6-aminouracil derivatives catalyzed by L-proline (20 mol%) in acetic acid under reflux. This method achieves cyclization in 4–8 hours with yields of 73–81%, forming coumarin-fused pyrrolo[3,2-d]pyrimidines. The mechanism proceeds via Knoevenagel condensation between hydroxycoumarin and arylglyoxal, followed by Michael addition of 6-aminouracil and intramolecular heterocyclization [6].
Table 1: Comparative Annulation Methods
Method | Starting Materials | Conditions | Yield (%) | Limitations |
---|---|---|---|---|
Pyrimidine Cyclization | 7-Nitro precursors | POCl₃, reflux | 50–70 | Low yields; early substituent lock |
Three-Component Reaction | 4-Hydroxycoumarin, arylglyoxal, uracil | L-proline/AcOH, reflux | 73–81 | Coumarin fusion restricts core diversity |
Batcho-Leimgruber | Nitro precursors | Reduction/cyclization | 65–75 | Multi-step; moderate efficiency |
Alternative routes include the Batcho-Leimgruber indole synthesis and cyclization of nitro precursors, though these typically require additional steps and offer moderate efficiencies (65–75%) [5] [6].
Position-selective functionalization of the pyrrolo[3,2-d]pyrimidin-4-one scaffold enables precise pharmacological optimization. C4 Modification leverages the inherent reactivity of the C4-carbonyl or chloro-substituted derivatives. Chlorinated intermediates (e.g., 4-chloro-7-nitro-5H-pyrrolo[3,2-d]pyrimidine) undergo nucleophilic aromatic substitution (SNAr) with phenols, amines, or alkoxides. For instance, reactions with phenols require microwave irradiation (175°C, 50 min) in DMF with K₂CO₃, yielding 74–81% aryloxy derivatives. Steric hindrance markedly reduces efficiency, as observed with ortho-substituted phenols (32% yield) [5].
C7 Functionalization exploits the electron-deficient C7 position for cross-coupling or amination. Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄/K₂CO₃ in DMF/H₂O (150°C, 15 min) installs aryl groups (62–90% yield), with electron-donating groups enhancing reactivity. Alternatively, nitro reduction followed by reductive amination introduces aminoalkyl chains. A one-pot protocol using H₂/Pd-C with aldehydes achieves >90% conversion, enabling NHEt or morpholino groups [5].
N3/N5 Alkylation employs deprotonation with NaH and alkyl halides. For example, benzylation at N3 uses benzyl bromide in DCM with DIPEA (82% yield). Sterically hindered alkyl halides (e.g., cyclohexyl bromide) fail due to elimination side reactions [5] [7].
Table 2: Position-Specific Functionalization Reactions
Position | Reaction Type | Conditions | Representative Product | Yield (%) |
---|---|---|---|---|
C4 | SNAr (phenols) | K₂CO₃, DMF, μW, 175°C, 50 min | 4-phenoxy-7-phenyl derivative | 74–81 |
C7 | Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 150°C, 15 min | 7-(4-MeO-phenyl) analogue | 87 |
N5 | Reductive amination | H₂, Pd-C, aldehyde, iPrOH, 80°C | 7-(N-ethylamino)-substituted core | >90 |
N3 | N-alkylation | NaH, alkyl halide, THF, 0°C→rt | 3-benzyl-7-phenyl derivative | 82 |
Regioselectivity in pyrrolo[3,2-d]pyrimidin-4-one synthesis is achieved through organo- and transition-metal catalysis. Organocatalysis with L-proline facilitates both core formation and substituent installation. In the three-component synthesis of coumarin-fused derivatives, L-proline accelerates Knoevenagel condensation and Michael addition, outperforming bases (K₂CO₃) or acids (p-TsOH) with 2–3-fold higher yields. Solvent screening confirms acetic acid as optimal, providing polar media for proton transfer without catalyst decomposition [6].
Palladium-catalyzed cross-coupling enables selective C–C bond formation at C7. Suzuki-Miyaura reactions with arylboronic acids show broad scope but are sensitive to electronic effects: electron-rich boronic acids (e.g., 2-methoxyphenyl) yield >90% coupled products, while electron-deficient analogues (e.g., 3-fluorophenyl) drop to 62%. Negishi couplings with alkyl zinc reagents (e.g., benzylzinc bromide) install alkyl chains at C4 (45–64% yield), though competing protodehalogenation occurs with sterically demanding substrates [5].
Table 3: Catalyst Performance in Key Reactions
Catalyst | Reaction Type | Substrate Scope | Yield Range (%) | Regioselectivity |
---|---|---|---|---|
L-proline | Multicomponent cyclization | Arylglyoxals, 6-aminouracil | 73–81 | C5/C7 functionalization |
Pd(PPh₃)₄ | Suzuki coupling | Arylboronic acids | 62–90 | C7 selective |
Pd(PPh₃)₄ | Negishi coupling | Benzylzinc bromides | 45–64 | C4 selective |
Solution-phase synthesis dominates pyrrolo[3,2-d]pyrimidin-4-one chemistry due to operational simplicity and scalability. Solution-phase advantages include:
Solid-phase limitations stem from linker instability during heterocycle formation and restricted reaction temperatures. No robust solid-phase routes were identified in the literature surveyed, though solution methods accommodate high-temperature steps (e.g., 175°C SNAr) incompatible with common resins.
Table 4: Solution- vs. Solid-Phase Synthesis Metrics
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Typical yield | 75–92% (SNAr, alkylation) | Not reported |
Temperature tolerance | Up to 175°C (microwave) | <120°C (resin stability) |
Purification | Precipitation/crystallization | Cleavage/chromatography |
Scalability | Multigram (demonstrated) | Limited (mg scale) |
Future methodological advances may address solid-phase limitations, but current data validate solution-phase synthesis as the optimal route for pyrrolo[3,2-d]pyrimidin-4-one derivatization [5] [6].
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1